

Solubility of 2-(2-Aminoethoxy)ethanol in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Aminoethoxy)ethanol

Cat. No.: B1664899

[Get Quote](#)

A Technical Guide to the Solubility of 2-(2-Aminoethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of **2-(2-Aminoethoxy)ethanol** (also known as Diglycolamine or DGA), a versatile organic compound with applications ranging from gas treatment to pharmaceuticals. Its unique structure, featuring both an amine and a hydroxyl group, dictates its solubility behavior in aqueous and organic media.

Core Properties

2-(2-Aminoethoxy)ethanol is a clear, colorless, and slightly viscous liquid with a mild amine odor.^[1] Its bifunctional nature, containing both polar amine (-NH₂) and hydroxyl (-OH) groups as well as an ether linkage, allows it to interact favorably with a wide range of solvents.

Solubility Profile

The solubility of **2-(2-Aminoethoxy)ethanol** is largely governed by the "like dissolves like" principle. Its high polarity and capacity for hydrogen bonding result in complete miscibility with water and other polar protic solvents.

Data Summary:

The following table summarizes the miscibility and solubility of **2-(2-Aminoethoxy)ethanol** in various common solvents. As a fully miscible compound in many cases, quantitative solubility limits are not applicable and are denoted as "Miscible."

Solvent Class	Solvent Name	Formula	Polarity	Solubility/Miscibility	Reference
Polar Protic	Water	H ₂ O	High	Completely Miscible	[1] [2] [3]
Alcohols (e.g., Methanol, Ethanol)	ROH		High	Miscible	[1] [4]
Polar Aprotic	Acetone	C ₃ H ₆ O	Medium-High	Miscible	[5]
Acetonitrile	C ₂ H ₃ N		High	Expected to be miscible	
Dimethylformamide (DMF)	C ₃ H ₇ NO		High	Expected to be miscible	
Aromatic Hydrocarbon	Benzene, Toluene	C ₆ H ₆ , C ₇ H ₈	Low	Miscible	[1]
Aliphatic Hydrocarbon	Hexane, Heptane	C ₆ H ₁₄ , C ₇ H ₁₆	Very Low	Immiscible/Relatively Immiscible	[1]
Ether	Diethyl Ether	(C ₂ H ₅) ₂ O	Low	Immiscible/Relatively Immiscible	[1]

Note: Miscibility with polar aprotic solvents like Acetonitrile and DMF is expected based on its structure and miscibility with other polar solvents, though not explicitly cited in the search results.

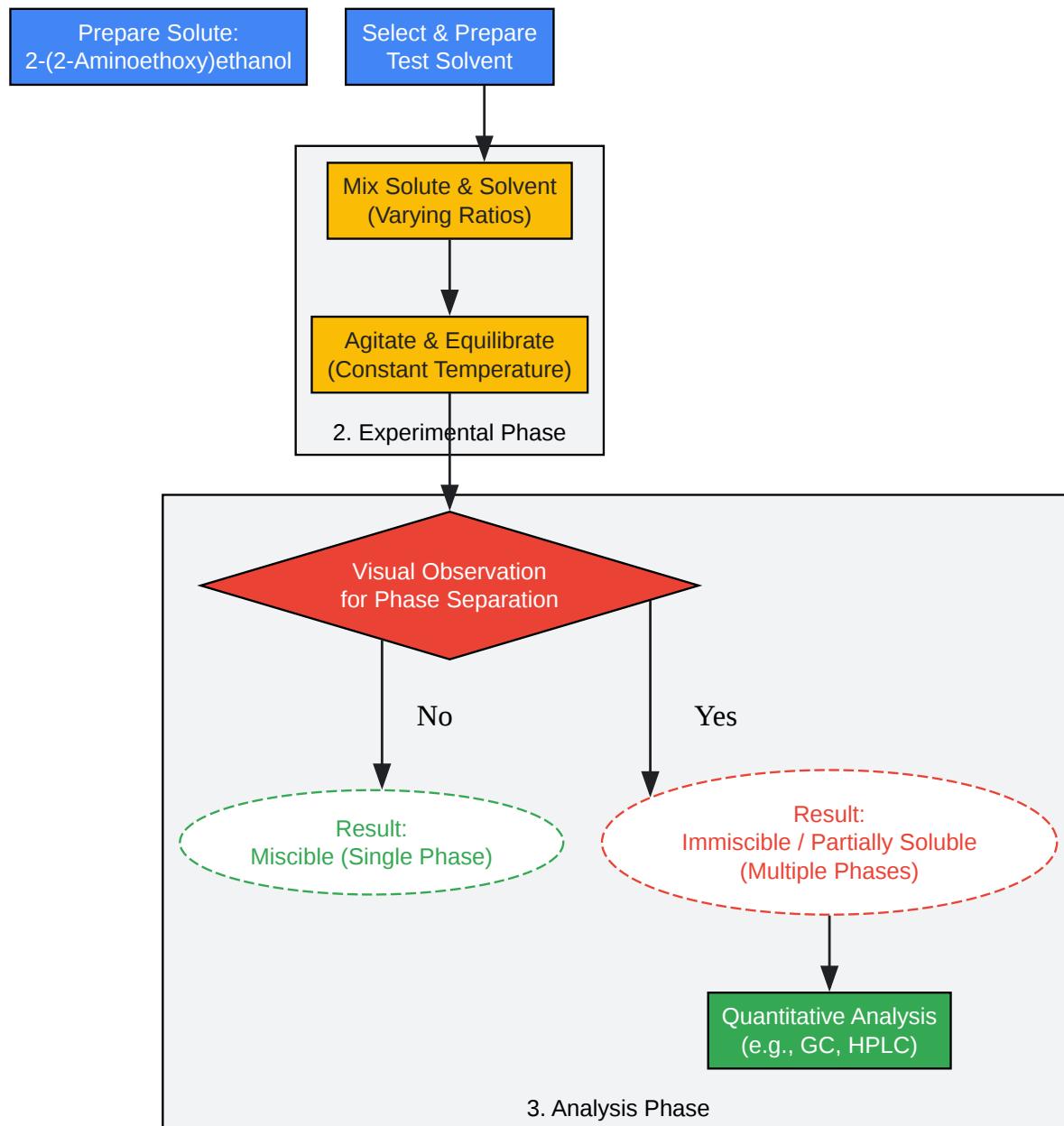
Experimental Protocol: Determination of Liquid-Liquid Miscibility

A standard qualitative method for determining the miscibility of **2-(2-Aminoethoxy)ethanol** with a given solvent involves direct visual observation. For quantitative analysis of partially soluble systems, more advanced analytical techniques are required.

Objective: To determine if **2-(2-Aminoethoxy)ethanol** and a selected solvent are miscible, partially miscible, or immiscible at a constant temperature.

Materials:

- **2-(2-Aminoethoxy)ethanol** (solute)
- Solvent of interest
- Graduated cylinders or pipettes for volume measurement
- Multiple sealed test tubes or vials
- Vortex mixer or shaker
- Constant temperature bath (optional, for temperature-dependent studies)


Procedure:

- **Preparation:** Label a series of test tubes. Prepare mixtures of **2-(2-Aminoethoxy)ethanol** and the solvent in varying volume ratios (e.g., 1:9, 1:1, 9:1). A typical starting volume would be a total of 5-10 mL.
- **Mixing:** Securely cap each tube and shake vigorously for 10-30 seconds to ensure thorough mixing.^{[6][7]} A vortex mixer can be used for greater consistency.
- **Equilibration:** Allow the mixtures to stand undisturbed for a period of time (e.g., 1-5 minutes) to settle.^[6] For some systems, a longer equilibration period may be necessary.
- **Observation:** Visually inspect each tube against a well-lit background.

- Miscible: The mixture appears as a single, clear, and uniform liquid phase.
- Immiscible: Two distinct layers are observed, indicating the liquids do not mix.
- Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time. The volumes of the separated layers would change depending on the initial ratio of the components.
- Quantitative Analysis (for immiscible/partially miscible systems): If two phases are present, the concentration of **2-(2-Aminoethoxy)ethanol** in the solvent-rich phase (and vice versa) can be determined. This requires separating the layers and analyzing the composition of each using techniques such as:
 - Gas Chromatography (GC)
 - High-Performance Liquid Chromatography (HPLC)
 - Spectroscopy or Titration

Visualization of Experimental Workflow

The logical flow for determining the solubility or miscibility of a liquid compound can be represented as follows.

[Click to download full resolution via product page](#)

Workflow for Solubility & Miscibility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. 2-AMINOETHOXY ETHANOL (DGA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 4. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-AMINOETHOXY)ETHANOL - Ataman Kimya [atamanchemicals.com]
- 6. coconote.app [coconote.app]
- 7. kbcc.cuny.edu [kbcc.cuny.edu]
- To cite this document: BenchChem. [Solubility of 2-(2-Aminoethoxy)ethanol in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664899#solubility-of-2-\(2-aminoethoxy-ethanol-in-water-and-organic-solvents\)](https://www.benchchem.com/product/b1664899#solubility-of-2-(2-aminoethoxy-ethanol-in-water-and-organic-solvents))

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com